molecular formula C14H11N3O3 B6150502 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile CAS No. 1010100-27-2

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile

Cat. No.: B6150502
CAS No.: 1010100-27-2
M. Wt: 269.3
InChI Key:
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Description

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinyl group and an isoindole moiety, making it a valuable subject for research in medicinal chemistry and material science.

Biochemical Analysis

Biochemical Properties

2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile plays a significant role in biochemical reactions, particularly in the context of protein degradation. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cereblon, a protein that is part of the E3 ubiquitin ligase complex. This interaction facilitates the targeted degradation of specific proteins through the ubiquitin-proteasome system . Additionally, the compound can form conjugates with carboxyl linkers, enabling its use in the development of proteolysis-targeting chimeras (PROTACs) .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce apoptosis in cancer cells by promoting the degradation of oncogenic proteins . It also affects the immune response by enhancing the activity of T cells and natural killer cells . These cellular effects make it a promising candidate for cancer therapy and immunomodulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to cereblon, altering the substrate specificity of the E3 ubiquitin ligase complex . This binding leads to the polyubiquitination and subsequent degradation of target proteins by the proteasome . Additionally, the compound can inhibit or activate specific enzymes, further influencing cellular processes . Changes in gene expression are also observed, contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions, but its activity may diminish over extended periods . Long-term exposure to the compound can lead to sustained protein degradation and prolonged cellular responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively induces protein degradation without causing significant toxicity . Higher doses may result in adverse effects, including off-target protein degradation and potential toxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body . The compound’s metabolism can affect its efficacy and safety, making it essential to understand its metabolic profile . Additionally, its impact on metabolic flux and metabolite levels can provide insights into its broader biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its cellular uptake and distribution . Its localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects . Understanding these dynamics is crucial for optimizing its use in clinical settings .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy . Detailed studies on its subcellular distribution can provide valuable insights into its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the piperidinyl intermediate, which is then reacted with isoindole derivatives under controlled conditions. Key steps include:

    Formation of the Piperidinyl Intermediate: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the piperidinyl ring.

    Coupling with Isoindole Derivatives: The piperidinyl intermediate is then coupled with isoindole derivatives using reagents such as coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity through optimized reaction conditions, including temperature control, solvent selection, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, under mild to moderate conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or modulators of biological pathways. Their ability to interact with specific proteins makes them valuable in drug discovery and development.

Medicine

Medically, this compound and its derivatives are investigated for their therapeutic potential. They may exhibit anti-inflammatory, anticancer, or antiviral properties, making them candidates for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.

    Pomalidomide: A derivative of thalidomide with enhanced biological activity.

    Lenalidomide: Another thalidomide derivative used in cancer therapy.

Uniqueness

Compared to these similar compounds, 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile offers unique structural features that may result in different biological activities and applications. Its specific functional groups and molecular configuration provide distinct reactivity and interaction profiles, making it a valuable compound for further research and development.

Properties

CAS No.

1010100-27-2

Molecular Formula

C14H11N3O3

Molecular Weight

269.3

Purity

95

Origin of Product

United States

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